molecular formula C9H10N2O B1593621 N-Cyclopropylisonicotinamide CAS No. 25764-75-4

N-Cyclopropylisonicotinamide

カタログ番号 B1593621
CAS番号: 25764-75-4
分子量: 162.19 g/mol
InChIキー: PTRHJJHEZUMSQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclopropylisonicotinamide, commonly known as CPI, is a member of the nicotinamide family of compounds. It has a molecular weight of 162.19 .


Molecular Structure Analysis

The InChI code for N-Cyclopropylisonicotinamide is 1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-Cyclopropylisonicotinamide has a molecular weight of 162.19 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

科学的研究の応用

Electrophile-induced Dearomatizing Spirocyclization

N-Cyclopropylisonicotinamide plays a role in the synthesis of spirocyclic piperidines through electrophile-induced dearomatizing spirocyclization. This process involves the treatment of N-arylisonicotinamides to produce spirocyclic dihydropyridines, which are related to biologically active molecules like MK-677 (Arnott, Brice, Clayden, & Blaney, 2008).

Cyclophosphamide and Cancer Therapy

While not directly involving N-Cyclopropylisonicotinamide, research on cyclophosphamide, a widely used antineoplastic drug, offers insights into the broader context of chemotherapy and drug development. Cyclophosphamide has been pivotal in cancer treatment due to its unique metabolism and cytotoxic properties, shedding light on the potential pathways and mechanisms that could be relevant for compounds like N-Cyclopropylisonicotinamide (Emadi, Jones, & Brodsky, 2009).

Apoptosis in HTLV-I-transformed Cells

N-Cyclopropylisonicotinamide derivatives, like N-(4-hydroxyphenyl)retinamide, have been studied for their ability to induce growth arrest and apoptosis in malignant T-cell lines. These findings are significant as they suggest a potential therapeutic role for similar compounds in treating various types of lymphomas and leukemias (Darwiche et al., 2004).

Protective Effects on Gut Microbiota

Studies have shown that compounds like cyclophosphamide can disrupt the gut microbiota, leading to research on protective agents. While N-Cyclopropylisonicotinamide itself isn't directly mentioned, understanding the interaction of such compounds with the gut microbiome is crucial for developing therapeutic strategies (Lu et al., 2016).

The Role of Cyclopropane Rings in Drug Development

The cyclopropyl ring, a feature in compounds like N-Cyclopropylisonicotinamide, has gained attention in drug development. Its unique structure and properties have made it a versatile component in enhancing drug potency and reducing off-target effects, providing a broader understanding of how N-Cyclopropylisonicotinamide could be optimized in pharmaceutical applications (Talele, 2016).

Metabolomic Analysis of Drug Effects

Research using metabolomic approaches to study the effects of drugs like cyclophosphamide reveals systematic alterations in organ systems, offering insights into the potential impacts of N-Cyclopropylisonicotinamide on biological systems (Qu Tingli et al., 2016)

Safety and Hazards

According to the Safety Data Sheet, N-Cyclopropylisonicotinamide may cause irritation and could be harmful if inhaled, comes in contact with skin, or if swallowed . It is recommended to avoid breathing dust, vapor, mist, or gas and to avoid contact with skin and eyes . The compound should be stored in a tightly closed container in a dry place and kept refrigerated .

作用機序

Mode of Action

Nicotinamide mimics the action of neurotransmitters

Biochemical Pathways

. These are collectively referred to as NAD(P)(H). It’s possible that N-Cyclopropylisonicotinamide might interact with similar biochemical pathways, but this needs further investigation.

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .

特性

IUPAC Name

N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRHJJHEZUMSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180436
Record name Isonicotinamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylisonicotinamide

CAS RN

25764-75-4
Record name Isonicotinamide, N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25764-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isonicotinic acid ethyl ester (3.0 g, 20 mmol) was mixed with cyclopropylamine (2 ml) at 120° C. in a sealed vial for 40 h. The reaction mixture was triturated with ether to give 1.62 g (50%) of N-cyclopropyl-isonicotinamide as off-white solid. 1H-NMR(CDCl3) d (ppm): 8.73 (d, 2H), 7.60 (d, 2H) and 6.55 (w, 1H), 2.92 (m, 1H), 0.90 (m, 2H) and 0.66 (m, 2H). Step 2: N-Cyclopropyl-isonicotinimidoyl chloride hydrochloride: N-Cyclopropyl-isonicotinamide (1.62 g, 10 mmol) was reacted with SOCl2 (12 g, 100 mol) at 80° C. overnight. The reaction mixture was concentrated and triturated with dichloromethane to give 1.3 g (64%) of N-cyclopropyl-isonicotinimidoyl chloride hydrochloride as yellow solid. Step 3: 4-(5-{2-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propyl}-4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine: (R)-3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-butyric acid hydrazide (56 mg, 0.2 mmol) was mixed with N-cyclopropyl-isonicotinimidoyl chloride hydrochloride (40.6 mg, 0.2 mmol) and K2CO3 (60 mg, 0.43 mmol) in DM (1 ml) at 100° C. for 3 h. The reaction mixture was dilute with dichloromethane and then washed with water. The organic layer was concentrated and purified with 5˜6% methanol in ethyl acetate to give 32 mg (39%) of the title comound. 1H-NMR(CDCl3) d (ppm): 8.78 (d, 2H), 8.05 (s, 1H), 7.96(d, 1H), 7.73(d, 2H), 7.45(m, 2H), 4.15 (q, 1H), 3.64 (dd, 1H), 3.31 (m, 2H), 1.68 (d, 3H), 1.25 (m, 2H) and 0.79 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropylisonicotinamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropylisonicotinamide
Reactant of Route 3
Reactant of Route 3
N-Cyclopropylisonicotinamide
Reactant of Route 4
N-Cyclopropylisonicotinamide
Reactant of Route 5
Reactant of Route 5
N-Cyclopropylisonicotinamide
Reactant of Route 6
Reactant of Route 6
N-Cyclopropylisonicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。